3-Fluorophenanthrene

Descripción general

Descripción

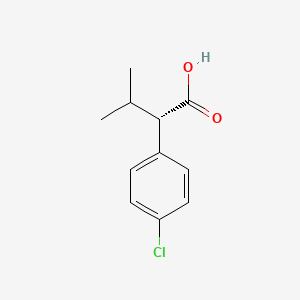

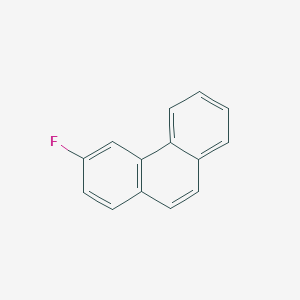

3-Fluorophenanthrene is a chemical compound with the formula C14H9F . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with a fluorine atom attached .

Synthesis Analysis

The synthesis of fluorophenanthrene derivatives has been reported in the literature. A series of six new suitably functionalized fluorophenanthrene derivatives were synthesized through a simple procedure, making use of inexpensive starting materials under mild conditions . The target phenanthrenes were characterized by 1H and 13C NMR and FT-IR spectroscopies .Molecular Structure Analysis

The molecular structure of 3-Fluorophenanthrene consists of a phenanthrene core with a fluorine atom attached. The molecular formula is C14H9F, and it has a molecular weight of 196.22 .Aplicaciones Científicas De Investigación

1. Fluorescence Sensing

3-Fluorophenanthrene derivatives are utilized in fluorescence sensing applications. For instance, derivatives like 3-Perylenyl-antimony(V) are used for the detection of fluoride ions in water at sub-ppm concentrations. This type of sensing is vital for environmental monitoring and water quality assessment. The presence of 3-Fluorophenanthrene enhances the fluorescence intensity, making it a valuable tool for sensitive detection (Hirai et al., 2016).

2. NMR Spectroscopy in Analytical Studies

3-Fluorophenanthrene and its derivatives are characterized extensively using NMR spectroscopy. This technique provides detailed information about the molecular structure and dynamics, essential for understanding the properties of these compounds. The study by Lutnaes et al. (2005) highlights the use of NMR for characterizing monofluorinated polycyclic aromatic compounds, thereby contributing to analytical, environmental, and toxicological studies (Lutnaes et al., 2005).

3. Investigation of PAH Degradation

Research has been conducted on the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, where 3-Fluorophenanthrene-related compounds are studied. This research is crucial in environmental management, particularly in bioremediation strategies to mitigate the impact of PAHs contamination. For example, Rabodonirina et al. (2019) demonstrated the degradation of fluorene and phenanthrene using bacterial strains, highlighting the importance of understanding such processes in environmental cleanup efforts (Rabodonirina et al., 2019).

4. Biomedical Research and Drug Development

3-Fluorophenanthrene compounds are investigated in the context of biomedical research and drug development. They are explored for potential applications in therapeutic treatments, including their interaction with biomolecules like DNA. The study by Bhat et al. (2011) discusses the synthesis and characterization of fluorophore-labeled copper(II) complexes, demonstrating potential in DNA binding and anticancer activity (Bhat et al., 2011).

5. Environmental Monitoring

Developments in the field of environmental monitoring have also been influenced by 3-Fluorophenanthrene derivatives. Tedetti et al. (2013) developed a field-portable fluorometer based on deep ultraviolet LEDs for detecting phenanthrene-like compounds in natural waters. This innovation is significant for real-time monitoring of water quality and environmental pollutants (Tedetti et al., 2013).

Propiedades

IUPAC Name |

3-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSQHUWREPHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336177 | |

| Record name | 3-fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenanthrene | |

CAS RN |

440-40-4 | |

| Record name | 3-fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

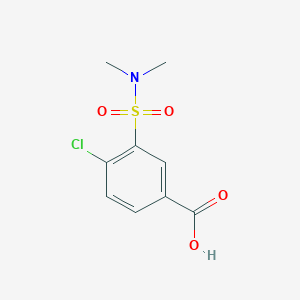

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)